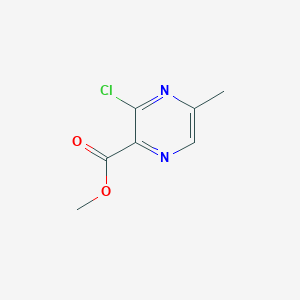

Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Descripción

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound reveals a planar pyrazine ring system with specific substitution patterns that influence the overall three-dimensional structure. The compound adopts a conformation where the carboxylate ester group maintains near-coplanarity with the aromatic ring system, as evidenced by crystallographic studies of related pyrazine derivatives. Comparative analysis with similar compounds such as methyl 5-methylpyrazine-2-carboxylate demonstrates that the introduction of the chlorine substituent at position 3 results in minimal deviation from planarity while affecting the overall electron distribution.

The bond lengths within the pyrazine ring system follow typical aromatic patterns, with carbon-nitrogen distances averaging approximately 1.33 Angstroms and carbon-carbon bonds measuring around 1.39 Angstroms. The carbon-chlorine bond length is characteristic of aromatic halogen substitution, measuring approximately 1.74 Angstroms. The carboxylate ester functionality exhibits a carbon-oxygen double bond distance of 1.20 Angstroms, consistent with carbonyl character, while the ester oxygen-carbon single bond measures approximately 1.33 Angstroms.

Crystallographic analysis reveals that the compound tends to form organized crystal structures through intermolecular interactions. The presence of the chlorine atom introduces additional opportunities for halogen bonding, while the carboxylate ester group can participate in dipole-dipole interactions with neighboring molecules. The methyl substituent at position 5 provides steric bulk that influences the packing arrangement in the solid state, contributing to the overall stability of the crystal lattice.

The molecular packing in the crystal structure demonstrates specific orientations that maximize attractive interactions while minimizing repulsive forces. The planar nature of the molecule facilitates pi-pi stacking interactions between aromatic ring systems, while the polar carboxylate group aligns to optimize electrostatic interactions with adjacent molecules in the crystal lattice.

Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound provides definitive identification and structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with the proposed structure, with specific chemical shifts and coupling patterns that confirm the substitution pattern on the pyrazine ring. The proton nuclear magnetic resonance spectrum displays signals corresponding to the methyl ester group, the aromatic methyl substituent, and the remaining aromatic proton.

The carbon-13 nuclear magnetic resonance spectrum exhibits distinct signals for each carbon environment within the molecule. The carbonyl carbon of the ester group appears significantly downfield, typically around 160-165 parts per million, while the aromatic carbons show characteristic chemical shifts in the 120-160 parts per million range. The methyl carbon signals appear in their expected upfield positions, with the ester methyl group distinguishable from the aromatic methyl substituent.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the structural assignment. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the methoxy group (mass 31) and the chlorine atom (mass 35), providing additional structural confirmation through predictable breakdown pathways.

Infrared spectroscopy reveals distinctive absorption bands that characterize the functional groups present in the molecule. The carbonyl stretch of the ester group appears as a strong absorption around 1730 wavenumbers, while aromatic carbon-carbon stretches manifest in the 1580-1600 wavenumber region. The presence of the chlorine substituent influences the aromatic vibrations, creating subtle but detectable changes in the fingerprint region of the spectrum.

The combined spectroscopic data provides unambiguous identification of this compound and confirms the connectivity and substitution patterns proposed for this heterocyclic compound. Each analytical technique contributes unique information that collectively establishes the complete structural framework of the molecule.

Computational Modeling of Electronic Structure

Computational analysis of this compound reveals detailed electronic structure properties that govern its chemical behavior and reactivity patterns. Density functional theory calculations provide insights into the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that influence chemical reactivity. The pyrazine ring system exhibits aromatic character with delocalized electron density, while the substituents create localized perturbations in the electronic structure.

The chlorine substituent at position 3 acts as an electron-withdrawing group through inductive effects, creating a partial positive charge on the adjacent carbon atoms. This electronic perturbation extends through the aromatic system, influencing the reactivity of other positions on the ring. The ester functionality at position 2 similarly withdraws electron density from the ring system through resonance and inductive effects, creating a cumulative electron-deficient character in the pyrazine core.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which determine the compound's electronic excitation properties and reactivity toward nucleophilic and electrophilic reagents. The calculated frontier orbital energies provide predictions for the compound's behavior in various chemical transformations and potential applications in electronic materials.

Electrostatic potential mapping demonstrates the three-dimensional distribution of positive and negative electrostatic potential around the molecule. These calculations identify regions most likely to interact with other molecules through electrostatic attractions, providing insights into intermolecular interaction patterns and potential binding sites for biological or catalytic applications.

The computational studies also examine the effects of conformational changes on the electronic structure, revealing the energetic costs associated with rotation around single bonds and distortion of the planar aromatic system. These calculations provide important information about the flexibility of the molecule and its ability to adapt to different chemical environments.

Tautomeric and Conformational Studies

Conformational analysis of this compound examines the preferred three-dimensional arrangements and the energy barriers associated with conformational changes. The primary conformational flexibility in this molecule arises from rotation around the bond connecting the carboxylate ester group to the pyrazine ring system. Computational studies reveal a relatively low energy barrier for this rotation, allowing the molecule to adopt multiple conformations under normal conditions.

The preferred conformation places the ester carbonyl group in a coplanar arrangement with the pyrazine ring, maximizing conjugation between the aromatic system and the carbonyl functionality. This extended conjugation stabilizes the molecule and influences its electronic properties. Alternative conformations with the ester group rotated out of the plane are higher in energy but remain accessible under typical reaction conditions.

Tautomeric equilibria are generally not significant for this compound under normal conditions, as the aromatic pyrazine ring system strongly favors the observed substitution pattern. The nitrogen atoms in the ring remain sp2 hybridized and participate in the aromatic sextet, making alternative tautomeric forms energetically unfavorable. However, under extreme conditions or in the presence of strong acids or bases, temporary protonation or deprotonation events might occur at the nitrogen positions.

Solvent effects play a crucial role in determining the preferred conformational populations. Polar solvents can stabilize conformations that maximize dipole moments, while nonpolar environments favor conformations that minimize unfavorable dipolar interactions. Computational studies that include implicit solvent models demonstrate how different environments can shift the conformational equilibrium and influence the molecule's behavior in various applications.

The conformational flexibility has important implications for the compound's interactions with biological targets, catalytic sites, and other molecules. Understanding these conformational preferences enables prediction of binding modes and optimization of molecular recognition processes for specific applications in drug discovery and materials science.

Propiedades

IUPAC Name |

methyl 3-chloro-5-methylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-3-9-5(6(8)10-4)7(11)12-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXXNIDVYAIUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702163 | |

| Record name | Methyl 3-chloro-5-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859063-65-3 | |

| Record name | Methyl 3-chloro-5-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Chlorination of 5-methylpyrazine-2-carboxylic acid

- Reagents: Thionyl chloride (SOCl₂) is frequently used to convert the carboxylic acid into the corresponding acid chloride.

- Conditions: Reflux under anhydrous conditions to prevent hydrolysis, typically for 2–4 hours, ensuring complete conversion to the acid chloride intermediate.

Step 2: Esterification to form methyl ester

- Reagents: Methanol (CH₃OH) in excess, often with catalytic amounts of acid (e.g., sulfuric acid) or directly reacting with the acid chloride.

- Conditions: Reflux at 60–70°C for 1–3 hours, with the process optimized to maximize yield and minimize side reactions.

Step 3: Chlorination at the 3-position

- Reagents: The acid chloride intermediate is subjected to chlorination, often using reagents like phosphorus oxychloride (POCl₃) or additional thionyl chloride, under controlled temperature conditions (around 80°C).

- Outcome: Selective substitution at the 3-position of the pyrazine ring to introduce the chlorine atom, yielding methyl 3-chloro-5-methylpyrazine-2-carboxylate.

Alternative Synthetic Strategies

Some research indicates alternative routes, such as direct chlorination of methylpyrazine derivatives using halogenating agents like N-chlorosuccinimide (NCS) or chlorine gas under specific conditions, followed by esterification. These methods can be advantageous in certain contexts for their operational simplicity or higher selectivity.

Process Optimization and Reaction Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Reflux temperature | 60–80°C | Ensures complete conversion during chlorination and esterification |

| Reaction time | 30 min – 5 hours | Varies depending on reagents and scale; longer times improve conversion |

| Solvent | Toluene, acetonitrile, DMF | Polar aprotic solvents facilitate halogenation reactions |

| Catalyst | DMF (as a catalyst for chlorination) | Accelerates halogenation; used in small quantities |

Key Research Findings and Data

Research from patents and literature highlights the importance of controlling reaction parameters to prevent over-chlorination or formation of byproducts. For example:

- Patents suggest that using excess thionyl chloride and maintaining reflux conditions for 2–4 hours yields high purity intermediates suitable for downstream esterification.

- Reaction optimization involves monitoring via TLC or HPLC to ensure complete conversion and minimal impurities.

Data Table: Summary of Typical Preparation Conditions

| Step | Reagents | Temperature | Duration | Notes |

|---|---|---|---|---|

| Chlorination | SOCl₂ | 80°C | 2–4 hours | Complete conversion to acid chloride |

| Esterification | CH₃OH + catalyst | 60–70°C | 1–3 hours | High yield of methyl ester |

| Chlorination at 3-position | Cl₂ or NCS | 80°C | 1–2 hours | Selective chlorination |

Considerations for Industrial Scale Synthesis

- Continuous flow reactors are increasingly used to enhance safety and scalability, allowing precise control over temperature and reagent addition.

- Purification involves solvent extraction, crystallization, and drying steps to achieve ≥99% purity, suitable for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-chloro-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The pyrazine ring can undergo reduction under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

Substitution: Formation of 3-azido-5-methylpyrazine-2-carboxylate or 3-thiocyanato-5-methylpyrazine-2-carboxylate.

Oxidation: Formation of 3-chloro-5-methylpyrazine-2-carboxylic acid.

Reduction: Formation of partially or fully reduced pyrazine derivatives.

Aplicaciones Científicas De Investigación

Methyl 3-chloro-5-methylpyrazine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of Methyl 3-chloro-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Based on cheminformatics data, the following compounds exhibit structural and functional similarity to Methyl 3-chloro-5-methylpyrazine-2-carboxylate (similarity scores in parentheses) :

Ethyl 6-chloropyrazine-2-carboxylate (0.83)

Methyl 5-methylpyrazine-2-carboxylate (0.82)

Methyl 5-formylpyrazine-2-carboxylate (0.77)

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (0.73)

Table 1: Key Properties of Selected Analogs

Physicochemical Properties

- Lipophilicity : Ethyl 6-chloropyrazine-2-carboxylate has higher lipophilicity (logP ~1.8) than the methyl ester analogs, impacting bioavailability in drug design .

- Thermal Stability : this compound exhibits superior stability over Methyl 5-formylpyrazine-2-carboxylate, which degrades at elevated temperatures due to the labile formyl group .

Actividad Biológica

Methyl 3-chloro-5-methylpyrazine-2-carboxylate is a compound of increasing interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C7H8ClN2O2

- Molecular Weight : 186.60 g/mol

- Structure : The compound features a pyrazine ring with a chloro group and a carboxylate ester, which contribute to its reactivity and biological interactions.

This compound primarily exerts its biological effects through the inhibition of cytochrome P450 enzyme CYP1A2. This enzyme is crucial for the metabolism of various xenobiotics and endogenous compounds. By inhibiting CYP1A2, the compound can alter metabolic pathways, leading to significant cellular effects:

- Inhibition of CYP1A2 : The compound binds to the active site of this enzyme, preventing its normal function and potentially leading to the accumulation of substrates that could have toxic effects on cells.

- Cellular Signaling and Gene Expression : The interaction with CYP1A2 also influences cell signaling pathways and gene expression, which can affect cellular metabolism and function.

1. Toxicity and Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, it exhibits minimal toxicity while still exerting biochemical effects.

- High Doses : Increased dosages can result in toxicity, particularly affecting liver and kidney functions due to the inhibition of CYP1A2.

2. Cellular Effects

The compound influences various cellular processes:

- Metabolic Pathways : It alters metabolic fluxes by inhibiting CYP1A2, affecting the levels of metabolites processed by this enzyme.

- Subcellular Localization : Its localization within cells may affect its activity; for instance, it may localize in the endoplasmic reticulum where CYP1A2 is predominantly found.

Case Study 1: In Vitro Studies on Hepatotoxicity

In vitro studies have demonstrated that this compound can induce hepatotoxicity at elevated concentrations. Hepatocyte cultures exposed to high doses showed increased markers of liver damage, such as elevated alanine aminotransferase (ALT) levels.

Case Study 2: Pharmacokinetic Studies in Animal Models

Animal studies have shown that this compound is metabolized primarily by CYP1A2. Inhibition studies revealed that co-administration with known CYP1A2 inhibitors resulted in altered pharmacokinetics of concurrently administered drugs, underscoring the importance of understanding its metabolic interactions.

Potential Therapeutic Applications

This compound's ability to modulate enzyme activity suggests potential applications in pharmacotherapy:

- Drug Development : Its role as a CYP1A2 inhibitor positions it as a candidate for developing drugs targeting metabolic syndromes or conditions related to altered drug metabolism.

- Immunomodulatory Effects : Preliminary findings suggest potential immunomodulatory roles, particularly in conditions where CYP1A2 activity is implicated in disease progression .

Q & A

Basic: What are the common synthetic routes for Methyl 3-chloro-5-methylpyrazine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from pyrazine derivatives. A key precursor is 5-methylpyrazine-2-carboxylic acid ( ), which undergoes chlorination followed by esterification. For example:

Chlorination: React 5-methylpyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate.

Esterification: Treat the acid chloride with methanol under reflux to yield the methyl ester.

Optimization Tips:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Catalytic additives (e.g., DMF) can accelerate chlorination.

- Monitor reaction progress via TLC or HPLC to minimize byproducts ().

Conflicting Methods Note: Alternative routes may use bromination (e.g., bromine in acetic acid at 80°C) followed by substitution, as seen in related pyrazine esters (). Contradictions in yields or purity often arise from solvent choice (polar vs. non-polar) or temperature control .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify substituents on the pyrazine ring (e.g., methyl, chloro groups). Coupling patterns distinguish regioisomers.

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex mixtures.

- Mass Spectrometry (HRMS): Confirm molecular formula (C₇H₇ClN₂O₂) and detect fragmentation patterns.

- X-Ray Crystallography: Resolve 3D structure using SHELX software ( ). For accurate refinement, high-resolution data (>1.0 Å) is recommended .

Advanced: How can researchers design experiments to study nucleophilic substitution reactions at the 3-chloro position?

Methodological Answer:

The 3-chloro group is a reactive site for substitution. Key considerations:

Nucleophile Selection: Use amines, thiols, or alkoxides in polar aprotic solvents (DMF, DMSO).

Catalysis: Add KI to enhance reactivity via halogen exchange (Finkelstein reaction).

Kinetic Monitoring: Track reaction progress using in-situ IR or LC-MS to identify intermediates.

Case Study: In related compounds (e.g., Ethyl 3-chloro-5-methylpyrazine-2-carboxylate), substitution with 4-fluoro-3-chlorobenzenesulfonyl chloride required triethylamine as a base and dichloromethane as the solvent (). Adjust equivalents of reagents to suppress side reactions (e.g., ester hydrolysis) .

Advanced: How should researchers address contradictions in reported synthetic yields or purity across studies?

Methodological Answer:

Reproducibility Checks: Replicate procedures with controlled variables (e.g., solvent purity, inert atmosphere).

Byproduct Analysis: Use GC-MS or preparative TLC to isolate impurities (e.g., di-substituted products from over-chlorination).

Computational Modeling: Apply DFT calculations to compare energy barriers of competing pathways (e.g., chlorination vs. oxidation).

Example: Discrepancies in esterification yields ( vs. 3) may arise from residual moisture or incomplete acid chloride formation. Drying agents (molecular sieves) or higher SOCl₂ equivalents can resolve this .

Advanced: What mechanistic insights exist for the immunomodulatory activity of this compound?

Methodological Answer:

While direct biological data for this compound is limited, structural analogs (e.g., pyrazine carboxylates) suggest:

Target Interaction: The chloro-methyl-pyrazine scaffold may bind to Toll-like receptors (TLRs) or modulate cytokine release.

Metabolic Stability: Ester groups are prone to hydrolysis in vivo; consider prodrug strategies for sustained activity.

SAR Studies: Modify substituents (e.g., replace Cl with Br or CF₃) and assay cytotoxicity ( ).

Experimental Design:

- Use ELISA or flow cytometry to quantify cytokine levels in immune cell lines.

- Compare with control compounds (e.g., Methyl 5-chloro-6-methylpyrazine-2-carboxylate) to isolate substituent effects .

Advanced: How can computational modeling predict the conformational stability of this compound?

Methodological Answer:

Ring Puckering Analysis: Apply Cremer-Pople parameters ( ) to assess pyrazine ring planarity using Gaussian or ORCA software.

Hydrogen Bonding: Use Etter’s graph-set analysis ( ) to predict crystal packing and polymorph formation.

Docking Studies: Simulate ligand-receptor interactions (e.g., with TGR5 agonists) using AutoDock Vina, focusing on steric clashes from the methyl group.

Validation: Cross-check computational results with experimental XRD data refined via SHELXL ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.